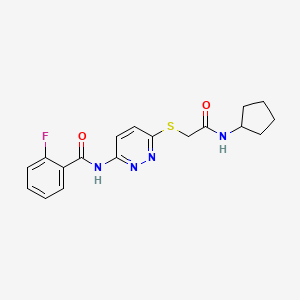

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2S/c19-14-8-4-3-7-13(14)18(25)21-15-9-10-17(23-22-15)26-11-16(24)20-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVCWNSTXHMNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. The process may include:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Cyclopentylamino Group: This step involves the reaction of the pyridazine intermediate with cyclopentylamine, often facilitated by a coupling reagent.

Attachment of the Fluorobenzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and biological processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocyclic molecules, including pyrimidinones, pyridazines, and benzamide derivatives. Below is a comparative analysis based on synthesis, physicochemical properties, and functional groups.

Key Observations:

Core Heterocycle Differences: The target compound uses a pyridazine core, whereas compounds 2b and 2c (from ) are based on pyrimidinones. Compound 896054-33-4 () also employs a pyridazine core but substitutes with a benzothiazole group instead of a fluorobenzamide, indicating divergent pharmacophore design .

Substituent Effects: The cyclopentylamino group in the target compound enhances lipophilicity compared to the nitrophenyl groups in 2b and 2c, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Yields :

- While yields for the target compound are unavailable, compounds 2b and 2c () demonstrate high yields (>82%), suggesting efficient thioether coupling reactions under similar conditions .

Biological Activity

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide, with the CAS number 1021136-52-6, is a synthetic compound that belongs to the class of pyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 362.5 g/mol. The compound features a pyridazine core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₂S₂ |

| Molecular Weight | 362.5 g/mol |

| CAS Number | 1021136-52-6 |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes.

- Receptor Modulation : It might interact with various receptors, influencing signaling pathways that are critical in diseases such as cancer or diabetes.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

1. Antidiabetic Potential

Research indicates that compounds with similar structural motifs exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is crucial for insulin secretion and glucose homeostasis. In a study involving analogs of N-(2-(Benzylamino)-2-oxoethyl)benzamide, it was observed that certain derivatives exhibited significant β-cell protective activity against ER stress-induced apoptosis, achieving maximum activity levels at concentrations as low as 0.1 μM . This suggests that this compound could potentially share similar protective mechanisms.

2. Anticancer Activity

Compounds within the pyridazine class have been explored for their anticancer properties. For example, a recent study evaluated the anticancer activity of various pyridazine derivatives against Polo-like Kinase 1 (Plk1), a target known for its upregulation in several cancers. The structural modifications on pyridazine scaffolds were linked to enhanced inhibitory activity against Plk1 . While specific data on this compound is limited, its structural similarities suggest potential efficacy in cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. Modifications to functional groups can significantly influence potency and selectivity:

| Modification Type | Impact on Activity |

|---|---|

| Cyclopentyl Group | Enhances binding affinity |

| Fluoro Group | May improve metabolic stability |

| Thioether Linkage | Potentially increases bioavailability |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide with high purity?

- The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and amidation. For example, thioether linkages (as in the compound’s structure) require controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) to avoid oxidation byproducts . Post-synthesis purification via HPLC or column chromatography is critical to achieve >95% purity, as impurities can skew biological assay results .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the presence of the cyclopentylamino group (δ ~1.5–2.5 ppm for cyclopentyl protons) and fluorobenzamide aromatic signals (δ ~7.0–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching C19H21FN4O2S).

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and monitors degradation under stress conditions .

Q. How can researchers screen this compound for preliminary biological activity?

- In vitro assays: Use enzyme inhibition assays (e.g., kinase or protease targets) due to the pyridazine-thioether motif’s affinity for enzyme active sites . Cell viability assays (MTT or ATP-luminescence) in cancer cell lines (e.g., HCT-116, MCF-7) can identify cytotoxic potential . Dose-response curves (0.1–100 µM) and IC50 calculations are standard .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Core modifications: Replace the cyclopentyl group with other aliphatic/aromatic amines to assess steric and electronic effects on target binding .

- Thioether vs. sulfone: Compare bioactivity after oxidizing the thioether to a sulfone, which may alter solubility and target interactions .

- Fluorine substitution: Test 3- or 4-fluoro isomers of the benzamide to evaluate positional effects on metabolic stability and target affinity .

Q. What methodologies are recommended for ADME/Tox profiling?

- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. The fluorobenzamide group may reduce oxidative metabolism .

- CYP inhibition: Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks.

- Plasma protein binding: Use equilibrium dialysis to measure unbound fraction, critical for pharmacokinetic modeling .

Q. How should researchers address contradictory data in solubility and stability studies?

- Solubility: If experimental solubility (e.g., PBS at pH 7.4) conflicts with predicted values (via ChemAxon or ACD/Labs), validate using nephelometry versus HPLC-UV quantification .

- Stability: Discrepancies in acidic/basic degradation profiles may arise from thioether lability. Use accelerated stability studies (40°C/75% RH) and identify degradation products via LC-HRMS .

Q. What experimental designs are suitable for in vivo efficacy evaluation?

- Rodent xenograft models: Administer the compound (oral/i.p.) in immunocompromised mice implanted with target cancer cells. Monitor tumor volume and plasma exposure (Cmax, AUC) .

- Toxicokinetics: Collect serial blood samples to calculate clearance (Cl) and volume of distribution (Vd). Histopathology of liver/kidney tissues assesses toxicity .

Q. Which strategies can identify the compound’s molecular targets?

- Chemoproteomics: Use affinity-based probes (e.g., biotinylated analogs) to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .

- Kinase profiling: Screen against kinase panels (e.g., Eurofins DiscoverX) to pinpoint inhibitory activity against specific kinases (e.g., EGFR, VEGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.